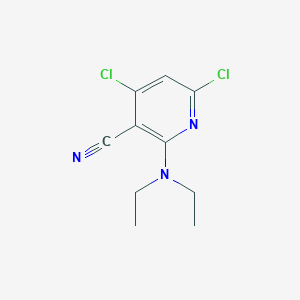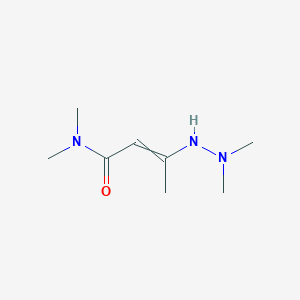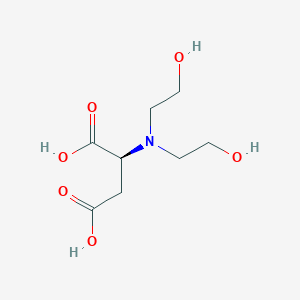![molecular formula C15H10Br4Cl2O2 B14645346 1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-36-1](/img/structure/B14645346.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its unique structure, which includes two dibromo-chlorobenzene rings connected by a propane-1,3-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of halogens.
4,4’-[Propane-1,3-diylbis(oxy)]dianiline: Contains amino groups instead of halogens.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Different functional groups but similar propane-1,3-diylbis(oxy) linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to its combination of halogen atoms and the propane-1,3-diylbis(oxy) linker. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
52642-36-1 |
|---|---|
Fórmula molecular |
C15H10Br4Cl2O2 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
1,2-dibromo-3-chloro-4-[3-(3,4-dibromo-2-chlorophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br4Cl2O2/c16-8-2-4-10(14(20)12(8)18)22-6-1-7-23-11-5-3-9(17)13(19)15(11)21/h2-5H,1,6-7H2 |
Clave InChI |
FFLBNMGQWYJQSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


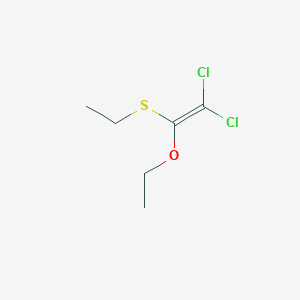
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
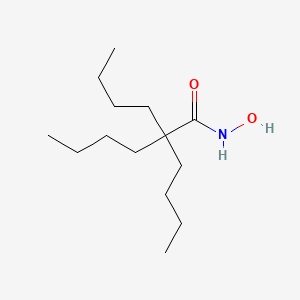


![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
